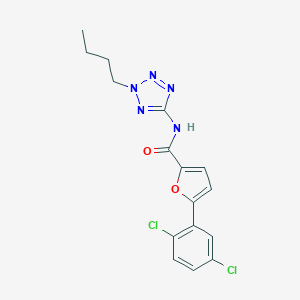![molecular formula C24H33N3O5S B283319 N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283319.png)
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide acts by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system. This leads to the accumulation of protein substrates and ultimately results in cell death. N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide has been shown to be selective for NAE and does not affect the activity of other enzymes involved in the ubiquitin-proteasome system.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the NEDD8-activating enzyme (NAE). This leads to the accumulation of protein substrates and ultimately results in cell death. N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide is its selectivity for NAE, which makes it a useful tool for studying the ubiquitin-proteasome system. However, one limitation of N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
For research include investigating its efficacy in combination with other cancer treatments, identifying biomarkers for patient selection, and exploring its potential use in other disease areas. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide and its effects on the ubiquitin-proteasome system.
Méthodes De Synthèse
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide is synthesized through a multi-step process involving the reaction of various starting materials. The synthesis method involves the use of several reagents, including cyclohexylamine, 2-methoxy-4-nitrophenol, and 2-[(4-sulfamoylphenyl)ethyl]amine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system. This leads to the accumulation of protein substrates and ultimately results in cell death.
Propriétés
Formule moléculaire |
C24H33N3O5S |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
N-cyclohexyl-2-[2-methoxy-4-[[2-(4-sulfamoylphenyl)ethylamino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H33N3O5S/c1-31-23-15-19(16-26-14-13-18-7-10-21(11-8-18)33(25,29)30)9-12-22(23)32-17-24(28)27-20-5-3-2-4-6-20/h7-12,15,20,26H,2-6,13-14,16-17H2,1H3,(H,27,28)(H2,25,29,30) |
Clé InChI |
MCMTYZQADDDZAF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC3CCCCC3 |
SMILES canonique |
COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)

![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
![4-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide](/img/structure/B283249.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)
![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)
![4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B283255.png)
![4-amino-N-[2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283256.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B283257.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283259.png)
![N-[2-(benzyloxy)-5-chlorobenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283260.png)
![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B283261.png)